3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:
Bromination and Fluorination: The starting material, a benzene derivative, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the benzene ring.
Amidation: The brominated and fluorinated benzene derivative is then subjected to amidation with N-methoxy-N-methylamine under appropriate reaction conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes followed by amidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include methanol, isopropyl alcohol, and acetonitrile .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Oxidized derivatives of the amide group.
Reduction: Reduced forms of the amide group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide: Similar structure with the bromine and fluorine substituents swapped.
4-Bromo-2-fluoro-N-methylbenzamide: Lacks the methoxy group.
N-Methoxy-N-methyl 3-borono-4-fluorobenzamide: Contains a boronic acid group instead of bromine
Uniqueness
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and methyl groups on the amide nitrogen. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-bromo-4-fluoro-N-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZVSUVDBGQMAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)F)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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